molecular formula C14H14O4 B1670154 Decursinol, (-)- CAS No. 21860-31-1

Decursinol, (-)-

Cat. No.: B1670154
CAS No.: 21860-31-1
M. Wt: 246.26 g/mol
InChI Key: BGXFQDFSVDZUIW-GFCCVEGCSA-N
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Description

Aegelinol belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Aegelinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aegelinol is primarily located in the cytoplasm. Outside of the human body, aegelinol can be found in fruits. This makes aegelinol a potential biomarker for the consumption of this food product.

Properties

CAS No.

21860-31-1

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1

InChI Key

BGXFQDFSVDZUIW-GFCCVEGCSA-N

SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Appearance

Solid powder

melting_point

181.5°C

Key on ui other cas no.

21860-31-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decursinol, (-)-;  (-)-Decursinol;  (-)-Smyrinol;  Aegelinol;  UNII-I65EAN940H.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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